Ingenol 3,20-dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ingenol 3,20-dibenzoate is a benzoate ester.
科学的研究の応用
Synthesis and Biological Evaluation
Ingenol 3,20-dibenzoate (IDB) has been a subject of extensive research due to its intriguing biological properties. A study by Appendino et al. (1999) focused on the synthesis of modified ingenol esters, including IDB. This research highlighted the cytotoxic and protein kinase C (PKC) activation properties of IDB, demonstrating its potential in cancer research (Appendino et al., 1999).
Anticancer Properties
Silva et al. (2019) reported on the anticancer effects of semi-synthetic ingenol compounds derived from Euphorbia tirucalli, including IDB. Their study demonstrated potent antitumor activity against a wide array of cancer cell lines, underscoring IDB's potential in cancer treatment (Silva et al., 2019).
Impact on Erythropoietin Receptor
A 2015 study by Oh et al. explored IDB’s impact on the erythropoietin receptor, revealing its biphasic effects. At low concentrations, IDB showed synergism with erythropoietin, while at higher concentrations, it acted antagonistically. This dual effect suggests potential applications in treating EPO-related pathologic conditions (Oh et al., 2015).
Apoptosis Induction in Breast Cancer
Vigone et al. (2005) investigated the antitumour effects of ingenol derivatives on breast cancer cell lines, including IDB. Their research highlighted IDB's ability to inhibit cell growth and induce apoptotic cell death, suggesting its utility in breast cancer therapy (Vigone et al., 2005).
HIV-1 Latency Reversal
Spivak et al. (2015) conducted a study on IDB's role in reversing HIV-1 latency. They found that IDB induced viral release in resting CD4+ T cells from HIV-positive patients, positioning it as a promising candidate for HIV-1 eradication strategies (Spivak et al., 2015).
Reactivation of Latent HIV-1
Pandeló José et al. (2014) discovered that semi-synthetic ingenol esters, including IDB, can reactivate latent HIV reservoirs. Their findings indicate IDB’s potential as a component of anti-HIV latency drug therapies (Pandeló José et al., 2014).
Mechanism of Apoptosis
Blanco-Molina et al. (2001) studied the apoptotic effects of IDB analogues in Jurkat cells. They identified a specific pathway for apoptosis that is independent of PKC activation, providing insight into the mechanisms of ingenol ester-induced cell death (Blanco-Molina et al., 2001).
特性
製品名 |
Ingenol 3,20-dibenzoate |
---|---|
分子式 |
C34H36O7 |
分子量 |
556.6 g/mol |
IUPAC名 |
[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |
InChI |
InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |
InChIキー |
GIMKEHNOTHXONN-NXBFFCPZSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |
ピクトグラム |
Irritant |
同義語 |
ingenol dibenzoate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。